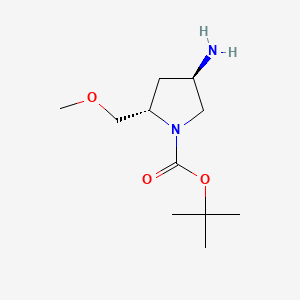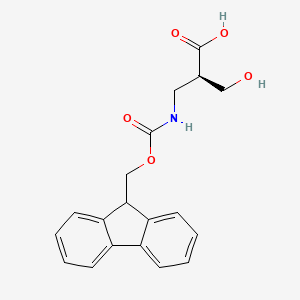
7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants, catalysts, temperature, pressure, and other conditions required for the synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. It includes the types of bonds (covalent, ionic, etc.), bond lengths, bond angles, and the shape of the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, reactivity, and stability .Aplicaciones Científicas De Investigación
Anticancer Properties
Research has demonstrated the potential of 4H-chromen-4-one derivatives, including structures similar to 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, as anticancer agents. For instance, Kemnitzer et al. (2004) identified certain 4H-chromene compounds as potent inducers of apoptosis in cancer cells. These compounds, including variations like 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene, were shown to be highly active in inhibiting cell growth and inducing programmed cell death in tumor cells (Kemnitzer et al., 2004). Similarly, Vosooghi et al. (2010) synthesized a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes and found several compounds exhibiting significant cytotoxic activity against human tumor cell lines (Vosooghi et al., 2010).
Synthesis and Chemical Properties
Research has also focused on the synthesis methods and chemical properties of similar chromene derivatives. Nagaraju et al. (2019) explored microwave-assisted one-pot synthesis methods for creating 4H-chromenes, highlighting the potential for efficient, catalyst-free production processes (Nagaraju, Padmaja & Reddy, 2019). Furthermore, Mahdavi et al. (2011) studied the synthesis and in vitro cytotoxic activity of 2-amino-7-(dimethylamino)-4-[(trifluoromethyl)phenyl]-4H-chromenes, providing insights into the structural aspects and potential therapeutic applications of these compounds (Mahdavi et al., 2011).
Molecular Mechanisms in Apoptosis
The molecular mechanisms by which chromene derivatives induce apoptosis in cancer cells have been a significant area of study. Naseri et al. (2015) reported on the anti-proliferative effects of modified 4-aryle-4H-chromenes derivatives on human cancer cell lines, demonstrating the down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins (Naseri et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJDGDCGPXBWAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735057 |
Source


|
| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258637-96-5 |
Source


|
| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258637-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
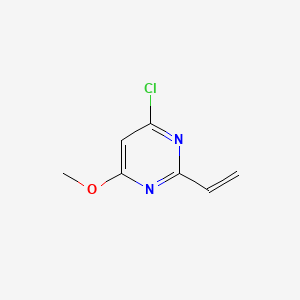
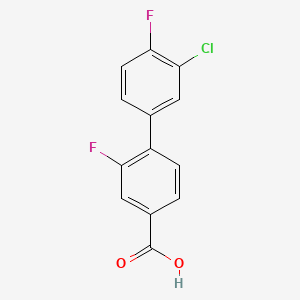


![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)
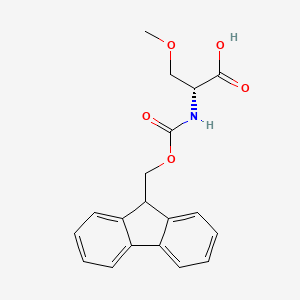
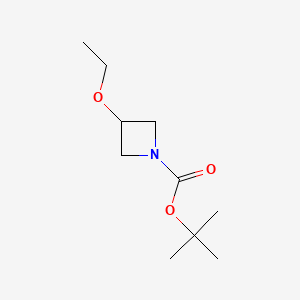

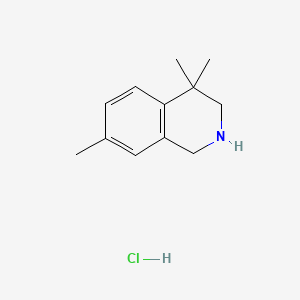

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)
